N-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H30N2O3S and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.19771400 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry: Its structural properties make it a subject in the study of chemical reactivity and synthesis of complex molecules.
Biology and Medicine: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties due to its unique binding capabilities with biological targets.
Industry: May serve as an intermediate in the synthesis of more complex compounds or materials with specialized functions.
Mechanism of Action: Depending on its application, the compound may interact with specific proteins or enzymes. For example, in a biological context, it might inhibit or activate certain pathways by binding to receptors or enzymes, altering cellular functions. Its dimethoxyphenyl group can interact with enzyme active sites, affecting their activity.
Comparison with Similar Compounds: Similar compounds include other thiazole-containing carboxamides, such as N-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. What sets N-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide apart is its specific substitution pattern on the phenyl and thiazole rings, influencing its reactivity and binding properties. This can lead to different biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-4-23-24(18-11-7-5-8-12-18)27-26(32-23)28(25(29)19-13-9-6-10-14-19)20-15-16-21(30-2)22(17-20)31-3/h5,7-8,11-12,15-17,19H,4,6,9-10,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIHRDCAFWDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N(C2=CC(=C(C=C2)OC)OC)C(=O)C3CCCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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